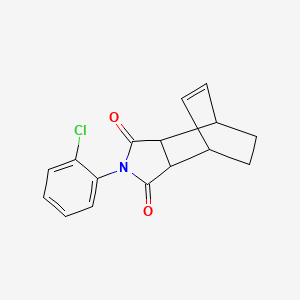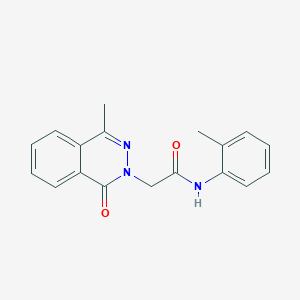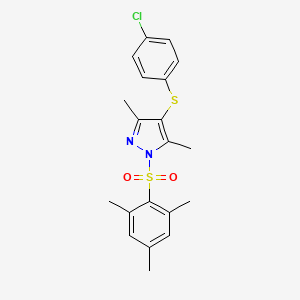![molecular formula C28H23ClN4OS B11656409 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11656409.png)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of benzimidazole derivatives. Its chemical structure consists of a benzimidazole core with a thiol group (sulfanyl) and an acetohydrazide moiety. The presence of the chlorobenzyl and naphthyl substituents adds complexity to its structure. The compound’s systematic name is quite a mouthful, but let’s break it down:
Benzimidazole: A bicyclic heterocyclic compound containing a benzene ring fused with an imidazole ring.
Sulfanyl: Refers to the thiol (-SH) group attached to the benzimidazole ring.
Acetohydrazide: An acetyl hydrazide group (-CONHNH₂) linked to the benzimidazole scaffold.
Chlorobenzyl: The chlorinated benzyl group.
Naphthyl: The naphthalene-derived aromatic ring.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between an appropriately substituted benzimidazole thiol and an acetohydrazide derivative. The chlorobenzyl and naphthyl substituents are introduced during this process.
Reaction Conditions::Reagents: Benzimidazole thiol, acetohydrazide, chlorobenzyl halide, and naphthyl aldehyde.
Solvents: Organic solvents like dichloromethane or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts may be used to facilitate the condensation reaction.
Temperature and Time: Typically carried out at room temperature or under reflux conditions.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiol group can be oxidized to a disulfide.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Thionyl chloride (SOCl₂): Converts the hydroxyl group to a chlorosulfide.
Hydrazine hydrate (N₂H₄·H₂O): Forms the acetohydrazide moiety.
Sodium borohydride (NaBH₄): Reduces the nitro group to an amino group.
Major Products:: The major product is the desired compound itself, with the specified substituents.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential antitumor or antimicrobial properties.
Industry: Used in material science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action fully.
Comparison with Similar Compounds
While there are several benzimidazole derivatives, this compound’s unique combination of substituents sets it apart. Similar compounds include:
- Others with varying substituents on the benzimidazole core .
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide: .
Properties
Molecular Formula |
C28H23ClN4OS |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C28H23ClN4OS/c1-19(22-13-12-21-6-2-3-7-23(21)16-22)31-32-27(34)18-35-28-30-25-8-4-5-9-26(25)33(28)17-20-10-14-24(29)15-11-20/h2-16H,17-18H2,1H3,(H,32,34)/b31-19+ |
InChI Key |
CSAARLBLENPYRK-ZCTHSVRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-tert-butyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656349.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11656352.png)
![Methyl 5-bromo-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11656365.png)
![N-(4-chlorobenzyl)-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11656371.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-hydroxyphenyl)acetamide (non-preferred name)](/img/structure/B11656373.png)
![(2,6-dichloro-4-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11656378.png)
![1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11656387.png)

![(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine](/img/structure/B11656401.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656425.png)
![6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11656433.png)
![methyl [3-((E)-{[3-(phenylthio)propanoyl]hydrazono}methyl)phenoxy]acetate](/img/structure/B11656438.png)
